Cas no 428482-36-4 (2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid)

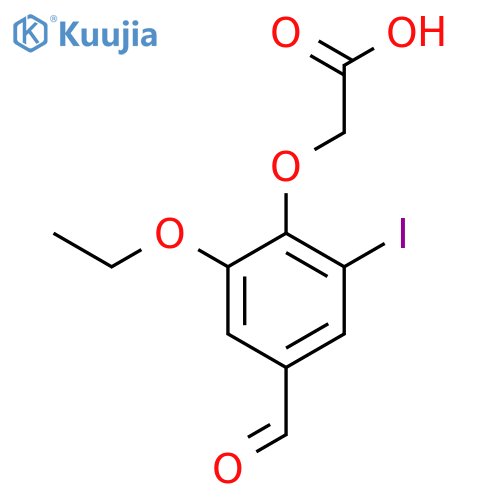

428482-36-4 structure

商品名:2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid

CAS番号:428482-36-4

MF:C11H11IO5

メガワット:350.106516122818

MDL:MFCD02257230

CID:3057513

PubChem ID:883100

2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid 化学的及び物理的性質

名前と識別子

-

- (2-Ethoxy-4-formyl-6-iodo-phenoxy)-acetic acid

- 2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid

-

- MDL: MFCD02257230

- インチ: InChI=1S/C11H11IO5/c1-2-16-9-4-7(5-13)3-8(12)11(9)17-6-10(14)15/h3-5H,2,6H2,1H3,(H,14,15)

- InChIKey: MAIBSQYOMMRGNH-UHFFFAOYSA-N

- ほほえんだ: CCOC1=CC(=CC(=C1OCC(=O)O)I)C=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 6

2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-228095-2.5g |

2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid |

428482-36-4 | 95% | 2.5g |

$468.0 | 2024-06-20 | |

| Enamine | EN300-228095-5.0g |

2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid |

428482-36-4 | 95% | 5.0g |

$785.0 | 2024-06-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1189320-500mg |

(2-Ethoxy-4-formyl-6-iodophenoxy)acetic acid |

428482-36-4 | 98% | 500mg |

¥3902.00 | 2024-05-14 | |

| Enamine | EN300-228095-0.25g |

2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid |

428482-36-4 | 95% | 0.25g |

$138.0 | 2024-06-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1189320-100mg |

(2-Ethoxy-4-formyl-6-iodophenoxy)acetic acid |

428482-36-4 | 98% | 100mg |

¥1742.00 | 2024-05-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1189320-250mg |

(2-Ethoxy-4-formyl-6-iodophenoxy)acetic acid |

428482-36-4 | 98% | 250mg |

¥2484.00 | 2024-05-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1189320-2.5g |

(2-Ethoxy-4-formyl-6-iodophenoxy)acetic acid |

428482-36-4 | 98% | 2.5g |

¥8424.00 | 2024-05-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1189320-10g |

(2-Ethoxy-4-formyl-6-iodophenoxy)acetic acid |

428482-36-4 | 98% | 10g |

¥25538.00 | 2024-05-14 | |

| Enamine | EN300-228095-0.05g |

2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid |

428482-36-4 | 95% | 0.05g |

$65.0 | 2024-06-20 | |

| Enamine | EN300-228095-0.1g |

2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid |

428482-36-4 | 95% | 0.1g |

$97.0 | 2024-06-20 |

2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid 関連文献

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

5. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

428482-36-4 (2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid) 関連製品

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 506-17-2(cis-Vaccenic acid)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:428482-36-4)2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid

清らかである:99%

はかる:5g

価格 ($):799.0